molecular formula C13H12N3O+ B1595622 4-[(4-Methoxyphenyl)amino]benzenediazonium CAS No. 32445-13-9

4-[(4-Methoxyphenyl)amino]benzenediazonium

Cat. No.: B1595622
CAS No.: 32445-13-9
M. Wt: 226.25 g/mol
InChI Key: VTTTXQSHPXIRJX-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)amino]benzenediazonium is an organic compound with the molecular formula C13H12N3O+. It is a diazonium salt, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of azo compounds. The presence of the methoxy group on the phenyl ring and the amino group on the benzene ring makes this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)amino]benzenediazonium typically involves the diazotization of 4-[(4-Methoxyphenyl)amino]aniline. This process includes the reaction of the aniline derivative with nitrous acid, which is usually generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt .

Industrial Production Methods

On an industrial scale, the production of diazonium salts like this compound follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to maintain the stringent temperature control and to handle the potentially hazardous reagents safely .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)amino]benzenediazonium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Methoxyphenyl)amino]benzenediazonium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)amino]benzenediazonium in chemical reactions involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium group acts as an electrophile, facilitating the attack by nucleophiles such as phenols and amines. This reactivity is harnessed in the synthesis of azo compounds and other derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]methylbenzenediazonium
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 4-[(4-Methoxyanilino)methyl]phenol

Uniqueness

4-[(4-Methoxyphenyl)amino]benzenediazonium is unique due to the presence of both the methoxy and amino groups, which enhance its reactivity and versatility in chemical synthesis. This makes it particularly valuable in the production of azo dyes and other complex organic molecules .

Properties

IUPAC Name

4-(4-methoxyanilino)benzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N3O/c1-17-13-8-6-11(7-9-13)15-10-2-4-12(16-14)5-3-10/h2-9,15H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTTXQSHPXIRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N3O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861709
Record name 4-(4-Methoxyanilino)benzene-1-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32445-13-9
Record name 4-[(4-Methoxyphenyl)amino]benzenediazonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32445-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((4-Methoxyphenyl)amino)benzenediazonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032445139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-methoxyphenyl)amino]benzenediazonium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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